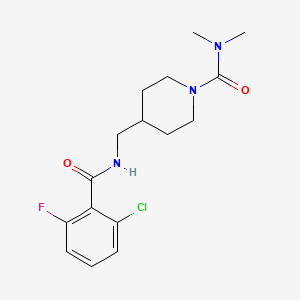

4-((2-chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((2-chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a benzamido group, which is a derivative of benzoic acid .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring would add a level of three-dimensionality to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the halogen substituents. The amide group could participate in various reactions such as hydrolysis, while the halogens could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Cytotoxic Activity Against Cancer : Carboxamide derivatives, structurally related to "4-((2-chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide," have shown potent cytotoxicity against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. These compounds, bearing diverse substituents, have demonstrated growth inhibitory properties, with some having IC50 values below 10 nM. This suggests potential therapeutic applications in cancer treatment (Deady et al., 2005).

Antibacterial Agents : Analogous structures, specifically pyridonecarboxylic acids, have exhibited significant antibacterial activity, suggesting their potential as effective agents against bacterial infections. These compounds, with modifications in the cyclic amino group at specific positions, showed enhanced activity compared to existing antibiotics like enoxacin, indicating a promising area for developing new antibacterial treatments (Egawa et al., 1984).

Polymer Science Applications

- Synthesis of Aromatic Polyamides : The study by Yang et al. (1999) on the synthesis of aromatic polyamides using bis(ether‐carboxylic acid) or dietheramine derived from tert‐butylhydroquinone highlights the relevance of similar compounds in the development of new materials. These polyamides exhibit high thermal stability and solubility in organic solvents, making them suitable for creating transparent and tough films (Yang, Hsiao, & Yang, 1999).

Molecular Recognition Applications

- Recognition of Hydrophilic Compounds : New fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer aggregates can selectively recognize hydrophilic amino and N,N-dimethylamino compounds. This property allows the transfer of these compounds from aqueous solutions to organic media, highlighting the potential of such structures in molecular recognition and separation technologies (Sawada et al., 2000).

Propiedades

IUPAC Name |

4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClFN3O2/c1-20(2)16(23)21-8-6-11(7-9-21)10-19-15(22)14-12(17)4-3-5-13(14)18/h3-5,11H,6-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMMDOPYIOJKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2728581.png)

![[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2728583.png)

![1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2728588.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728590.png)

![Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2728591.png)